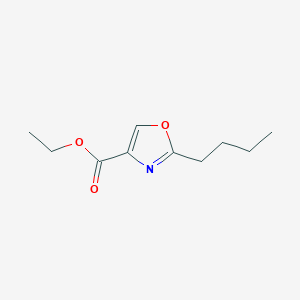

Ethyl 2-Butyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-5-6-9-11-8(7-14-9)10(12)13-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKXJFDBWVPXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to Ethyl 2 Butyloxazole 4 Carboxylate

Established Synthetic Pathways for Ethyl 2-Butyloxazole-4-carboxylate

The direct synthesis of this compound can be approached through modern cross-coupling techniques, particularly those involving palladium catalysis. These methods offer a direct and efficient way to introduce the butyl group at the C2 position of the oxazole (B20620) ring.

Direct Palladium-Catalyzed Alkylation Methodologies

The direct C-H alkylation of oxazoles using palladium catalysis represents a powerful and atom-economical approach. While specific literature detailing the synthesis of this compound via this method is not prevalent, general methodologies for the C-H alkylation of (benz)oxazoles are well-established and can be applied. For instance, the alkylation of oxazoles with alkylboronic acids has been demonstrated using a Pd(OAc)₂/AgOAc catalytic system. mdpi.com Another approach involves the use of alkyl halides, such as benzyl chlorides, with a phosphinous acid Pd(II) complex, which has been shown to significantly improve reaction yields. mdpi.com These methods provide a framework for the direct introduction of a butyl group onto an ethyl oxazole-4-carboxylate scaffold.

A highly efficient method for synthesizing substituted oxazole derivatives from simple amides and ketones has been developed, proceeding through a palladium-catalyzed sp2 C−H activation pathway. organic-chemistry.org This involves sequential C-N and C-O bond formations in a single step, utilizing palladium acetate (B1210297) as the catalyst. organic-chemistry.org

Mechanistic Considerations of Palladium-Catalyzed Alkylation

The mechanism of palladium-catalyzed C-H alkylation is a complex, multi-step process. mdpi.comnih.gov While the exact details can vary depending on the specific catalyst, ligands, and substrates, a general cycle is widely accepted. The process typically begins with a C-H activation step, where the palladium catalyst cleaves a C-H bond on the oxazole ring to form a palladacycle intermediate. mdpi.comresearchgate.net This is often the rate-determining step. rsc.orgnih.gov

Subsequent steps involve the introduction of the alkyl group, typically through oxidative addition of an alkyl halide or transmetalation with an organometallic reagent (like an alkylboronic acid). mdpi.com The final step is reductive elimination, where the C-Alkyl bond is formed, releasing the desired product and regenerating the active palladium catalyst, allowing the cycle to continue. mdpi.comorganic-chemistry.org Ligands play a crucial role in this process, influencing the stability of intermediates and the efficiency of the catalytic cycle. mdpi.comnih.gov For example, an acetate ligand on the palladium catalyst can facilitate hydrogen abstraction during the C-H activation step. mdpi.comnih.gov

Optimization of Reaction Conditions and Solvent Systems

The success of palladium-catalyzed alkylation hinges on the careful optimization of reaction conditions. Key parameters include the choice of palladium source, ligand, base, solvent, and temperature. The selection of the ligand is particularly critical, as it can influence the selectivity and reactivity of the catalyst. mdpi.com For instance, in the direct arylation of oxazoles, the use of different phosphine (B1218219) ligands like RuPhos versus CataCXium® A can switch the selectivity between the C2 and C5 positions. beilstein-journals.org

Solvent choice also plays a significant role. Polar solvents like DMF can favor certain reaction pathways, while nonpolar solvents like toluene may favor others. beilstein-journals.org Additives, such as silver salts or oxidants like DDQ, can also be employed to facilitate the regeneration of the active Pd(II) catalyst in the catalytic cycle. mdpi.com The optimization of these factors is crucial for achieving high yields and selectivity in the synthesis of specifically substituted oxazoles like this compound.

Table 1: Factors Influencing Palladium-Catalyzed Alkylation

| Parameter | Role in Reaction | Examples of Optimization |

|---|---|---|

| Palladium Catalyst | Facilitates C-H activation and C-C bond formation. | Pd(OAc)₂, PdCl₂(MeCN)₂, Pd(PPh₃)₄. mdpi.comorganic-chemistry.orgresearchgate.net |

| Ligand | Modulates catalyst activity, stability, and selectivity. | Phosphinous acids, dcypt, PhMezole-Phos. mdpi.com |

| Base | Often required to neutralize acidic byproducts. | K₃PO₄. mdpi.com |

| Solvent | Influences solubility, reaction rate, and selectivity. | Toluene (nonpolar) vs. DMF (polar). beilstein-journals.org |

| Additives/Oxidants | Can regenerate the active catalyst. | AgOAc, DDQ, K₂S₂O₈. mdpi.comorganic-chemistry.org |

| Temperature | Affects reaction rate and stability of intermediates. | Varies depending on specific reaction. |

| Alkylating Agent | Source of the alkyl group to be introduced. | Alkylboronic acids, alkyl halides, benzyl chlorides. mdpi.com |

General Synthetic Precedent for Oxazole-4-carboxylate Architectures

Beyond direct alkylation, several general strategies exist for constructing the core oxazole-4-carboxylate structure, which can then be further functionalized to yield the target molecule.

Photoisomerization Strategies from Isoxazole (B147169) Precursors

A notable method for synthesizing oxazole rings involves the photochemical rearrangement of isoxazole precursors. researchgate.net This process, known as the isoxazole-oxazole rearrangement, typically proceeds through a high-energy 2H-azirine intermediate. researchgate.netnih.govacs.org Irradiation of an isoxazole with UV light can induce cleavage of the weak N-O bond, leading to the formation of the azirine. This transient intermediate can then undergo thermal or photochemical rearrangement to yield the more stable oxazole ring system. researchgate.netnih.govacs.org

Specifically, it has been demonstrated that 4-formyl-5-methoxyisoxazoles can be converted into methyl oxazole-4-carboxylates. researchgate.netnih.gov The reaction can be catalyzed by Fe(II) and involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine, which then isomerizes to the oxazole product upon thermolysis. researchgate.netnih.govacs.org This strategy provides a unique entry into the oxazole-4-carboxylate framework from readily available isoxazole starting materials.

Regiocontrolled Halogenation and Subsequent Cross-Coupling Approaches

A versatile and widely used strategy for synthesizing substituted oxazoles involves the initial halogenation of an oxazole core, followed by palladium-catalyzed cross-coupling reactions. nih.govacs.orgacs.org Ethyl 2-chlorooxazole-4-carboxylate is a particularly useful intermediate in this regard. nih.govacs.orgacs.org This compound can be prepared from ethyl 2-aminooxazole-4-carboxylate, which itself is synthesized from the condensation of ethyl bromopyruvate and urea. acs.org

Once formed, the chloro-substituent at the C2 position serves as an excellent handle for introducing a variety of functional groups via established cross-coupling protocols. Suzuki, Stille, and Negishi coupling reactions have all been successfully employed to install substituents at the C-2 position of ethyl 2-chlorooxazole-4-carboxylate with good yields. acs.orgacs.org This methodology allows for the synthesis of a wide array of 2,4-disubstituted oxazoles. For the synthesis of this compound, a Suzuki coupling with butylboronic acid or a Stille coupling with a butyltin reagent would be a logical approach.

Furthermore, this method can be extended to create trisubstituted oxazoles. Following the initial coupling at the C2 position, a regiocontrolled bromination can be performed at the C5 position. A second, different palladium-catalyzed coupling reaction can then be used to install a substituent at this new position. acs.orgacs.org

Table 2: Cross-Coupling Reactions on Ethyl 2-Chlorooxazole-4-carboxylate

| Coupling Reaction | Reagent Type | Typical Catalyst System | Resulting Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., Butylboronic acid) | Pd(PPh₃)₄ / Base | 2-Alkyl/Aryl-oxazole-4-carboxylate |

| Stille Coupling | Organotin (e.g., Tributyl(butyl)stannane) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-oxazole-4-carboxylate |

| Negishi Coupling | Organozinc | Pd(PPh₃)₄ | 2-Alkyl/Aryl-oxazole-4-carboxylate |

Utilizing Acetoacetate and Related β-Keto Ester Derivatives in Cyclization Reactions

One of the most classical and versatile methods for constructing the oxazole ring is through the cyclization of precursors derived from β-keto esters, such as ethyl acetoacetate. rsc.org These approaches, including the renowned Robinson-Gabriel and Hantzsch syntheses, provide a reliable pathway to 2,4-disubstituted oxazoles.

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To produce this compound via this method, a key intermediate, ethyl 2-(pentanoylamino)-3-oxobutanoate, would be required. This intermediate can be conceptually formed from ethyl acetoacetate. The synthesis proceeds by first introducing an amino group at the α-position of the β-keto ester, followed by acylation with pentanoyl chloride (the precursor for the butyl group at position 2). The subsequent intramolecular condensation and dehydration, typically promoted by a strong dehydrating agent like sulfuric acid or phosphorus oxychloride, yields the target oxazole.

Alternatively, the Hantzsch oxazole synthesis utilizes the reaction of an α-haloketone with a primary amide. researchgate.net In a potential route to the target molecule, ethyl 2-chloroacetoacetate could be reacted with pentanamide. The initial step is the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

These methods are advantageous due to the ready availability and low cost of the starting β-keto esters. The reaction conditions can often be tailored to accommodate a variety of functional groups.

| Reaction Type | Key Precursors | Typical Reagents/Conditions | Reported Yields (for analogous systems) | Reference |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, P₂O₅, or POCl₃; Heat | 60-85% | wikipedia.org |

| Hantzsch Synthesis | α-Haloketone, Primary amide | Base (e.g., K₂CO₃), Heat | 50-80% | researchgate.net |

| Modified Hantzsch (from β-keto ester) | β-Keto ester, Thiourea, NBS | Microwave irradiation, PEG-400 | 75-90% (for related aminothiazoles) | bepls.com |

Grignard-Based Methodologies and Related Organometallic Approaches

Organometallic reagents, particularly Grignard reagents, offer alternative and often highly regioselective routes to functionalized heterocycles. acs.org For the synthesis of this compound, Grignard-based methods could be employed to introduce the butyl group at the C2 position or to modify the ester at the C4 position.

A hypothetical strategy could involve the reaction of a suitable Grignard reagent, such as butylmagnesium bromide, with a 2-unsubstituted or 2-halo-substituted ethyl oxazole-4-carboxylate. However, direct C-H functionalization or halogen-metal exchange at the C2 position of an oxazole followed by quenching with an electrophile is a more common organometallic approach. The C2 proton of the oxazole ring is the most acidic, facilitating metallation.

A more plausible synthetic sequence might involve building the ring with the desired substituents in place using organometallic precursors. For instance, a reaction could be designed where a metallated species adds to a nitrile, which then undergoes cyclization.

Another relevant approach involves the derivatization of pre-formed oxazolines. For example, the addition of Grignard reagents to 4,5-dihydrooxazole derivatives has been reported as part of multi-component reactions. acs.org While not a direct synthesis of the aromatic oxazole, such intermediates can often be oxidized to the corresponding oxazole. A study on isoxazole-4,5-dicarboxylate esters demonstrated that Grignard reagents can add regioselectively to the C5 ester, yielding a 5-keto derivative. researchgate.net This suggests that the electronic nature of the oxazole ring system can direct the reactivity of organometallic reagents, a principle that could be applied to the synthesis of the target molecule.

| Approach | Key Reagents | Reaction Principle | Potential Advantages | Reference |

|---|---|---|---|---|

| Addition to Oxazole Precursor | Butylmagnesium bromide, Ethyl 2-halooxazole-4-carboxylate | Nucleophilic substitution or metal-halogen exchange | Direct introduction of the butyl group | acs.org |

| Metallation and Alkylation | Ethyl oxazole-4-carboxylate, Strong base (e.g., n-BuLi), Butyl halide | Deprotonation at C2 followed by electrophilic quench | High regioselectivity for C2 functionalization | semanticscholar.org |

| Addition to Isoxazole Analogue | n-Butylmagnesium bromide, Dimethyl 3-methylisoxazole-4,5-dicarboxylate | Regioselective addition to form a keto-intermediate | Demonstrates selective reactivity of Grignards with azole esters | researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Scalability

When comparing the synthetic strategies, several factors must be considered, including yield, cost, safety, and scalability.

β-Keto Ester Approaches (Robinson-Gabriel, Hantzsch):

Efficiency: These methods are generally robust and provide moderate to good yields. They are well-documented, making troubleshooting and optimization more straightforward.

Scalability: The starting materials (e.g., ethyl acetoacetate, amides) are often inexpensive bulk chemicals, making these routes economically viable for large-scale production. morressier.com The reactions can typically be performed in standard industrial reactors. However, the use of strong acids (H₂SO₄) or corrosive reagents (POCl₃) can present challenges in terms of equipment compatibility and waste disposal on a large scale.

Grignard-Based Methodologies:

Efficiency: Organometallic reactions can be highly efficient and regioselective, often proceeding under milder conditions than classical cyclodehydrations. However, they are highly sensitive to moisture and air, requiring stringent anhydrous conditions and inert atmospheres, which can lower practical yields.

Scalability: Scaling up Grignard reactions presents significant safety and operational challenges. The high reactivity of the reagents requires precise control over temperature and addition rates to manage exotherms. The need for anhydrous solvents, which are often flammable (like diethyl ether or THF), adds to the cost and hazard profile. acs.org While feasible, large-scale organometallic reactions require specialized equipment and handling protocols.

Future Directions in Novel Synthetic Route Development for Substituted Oxazoles

The development of new synthetic methods for oxazoles is driven by the need for greater efficiency, sustainability, and molecular diversity. Several promising trends are shaping the future of this field.

Catalytic C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful, atom-economical strategies. Developing catalysts that can selectively activate a C-H bond on a pre-formed oxazole core (e.g., at C2 or C5) and couple it with a butyl group would represent a highly efficient route, avoiding the need for pre-functionalized starting materials. ijpsonline.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat management, and improved reproducibility compared to batch processing. This is particularly advantageous for hazardous or highly exothermic reactions, such as those involving Grignard reagents or strong acids. Translating existing oxazole syntheses into flow processes could significantly improve their scalability and safety.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrosynthesis are green chemistry approaches that can enable novel transformations under mild conditions. organic-chemistry.org These methods can generate reactive intermediates that participate in cyclization or cross-coupling reactions, potentially providing new pathways to substituted oxazoles with unique regioselectivity.

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the final product increases efficiency by reducing the number of synthetic steps and purification processes. nih.gov Future research will likely focus on developing novel MCRs that can assemble complex substituted oxazoles like this compound in a single, efficient operation.

Green Chemistry Approaches: The use of less hazardous solvents (like ionic liquids), recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption are key areas of ongoing research. ijpsonline.comnih.gov For instance, iodine-catalyzed oxidative cyclizations provide a metal-free alternative to traditional methods. organic-chemistry.org

These future directions aim to make the synthesis of complex oxazoles not only more efficient but also more environmentally and economically sustainable. morressier.com

Chemical Reactivity and Advanced Functionalization of Ethyl 2 Butyloxazole 4 Carboxylate

Transformations Involving the Oxazole (B20620) Nucleus

The oxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The presence of the ester group at C-4 and the butyl group at C-2 significantly influences the regioselectivity of reactions on the heterocyclic core.

The functionalization of the oxazole ring of ethyl 2-butyloxazole-4-carboxylate can be achieved with a high degree of regioselectivity, primarily through metal-catalyzed cross-coupling reactions and directed metalation.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions of the oxazole ring. While direct C-H activation can be challenging, a common strategy involves the initial halogenation of the oxazole ring, followed by a cross-coupling reaction. For instance, bromination of the oxazole ring can provide a handle for subsequent Suzuki, Stille, or Sonogashira couplings. The position of halogenation is influenced by the existing substituents.

Directed metalation is another key strategy for regioselective functionalization. The C-5 position of the oxazole ring is the most acidic proton, followed by the C-2 position. However, in the case of this compound, the C-2 position is already substituted. Therefore, deprotonation with a strong base, such as n-butyllithium, would likely occur at the C-5 position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

A summary of potential regioselective functionalization reactions is presented in the table below.

| Position | Reaction Type | Reagents | Potential Products |

| C-5 | Directed Ortho-Metalation (DoM) | n-BuLi, then E+ | 5-substituted oxazoles |

| C-5 | Halogenation | NBS, NCS | 5-halo-oxazoles |

| C-5 (from 5-halo) | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-aryl-oxazoles |

| C-5 (from 5-halo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-alkynyl-oxazoles |

The oxazole nucleus is generally susceptible to both oxidative and reductive conditions, which can lead to ring-opening or the formation of new heterocyclic systems.

Oxidative Transformations: The oxazole ring can be cleaved by strong oxidizing agents. For instance, treatment with reagents like ozone or potassium permanganate (B83412) can result in the formation of dicarbonyl compounds and their derivatives. Photo-oxidation of oxazoles in the presence of singlet oxygen is also a known transformation that leads to the formation of triamides through a [4+2] cycloaddition followed by rearrangement.

Reductive Transformations: Reduction of the oxazole ring typically leads to less stable, non-aromatic systems. Catalytic hydrogenation over platinum or palladium catalysts can lead to the formation of oxazolines or even ring-opened amino alcohols, depending on the reaction conditions. Dissolving metal reductions, such as with sodium in liquid ammonia, can also effect the cleavage of the oxazole ring.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted carbon atoms of the oxazole ring is generally difficult due to the electron-rich nature of the pi-system. However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution (SNA_r) can occur. The C-2 position is the most activated towards nucleophilic attack, followed by the C-5 and C-4 positions. For this compound, introducing a leaving group at the C-5 position would render it susceptible to displacement by strong nucleophiles.

Electrophilic Substitution: The oxazole ring is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. Reactions such as nitration, sulfonation, and Friedel-Crafts acylation typically require harsh conditions and often result in low yields or decomposition. However, the presence of electron-donating groups can activate the ring towards electrophilic attack. In the case of this compound, the alkyl group at C-2 is weakly activating, but this is counteracted by the electron-withdrawing nature of the ester at C-4 and the ring oxygen and nitrogen atoms.

Reactivity of the C-2 Butyl Side Chain

The butyl group at the C-2 position, while generally considered unreactive, can be functionalized through various strategies, enabling the synthesis of a wide range of derivatives.

The most common approach for the derivatization of the C-2 alkyl chain involves initial radical halogenation. Under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be introduced onto the butyl chain. The position of halogenation will be dictated by the relative stability of the resulting radical, with the secondary carbons being more favored than the primary carbons.

Once halogenated, the C-2 (haloalkyl)oxazole can serve as a versatile intermediate for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, as illustrated in the table below.

| Reagent | Functional Group Introduced |

| NaN3 | Azide |

| KCN | Nitrile |

| R-OH / NaH | Ether |

| R-SH / NaH | Thioether |

| R-NH2 | Amine |

Achieving stereocontrol in the functionalization of the C-2 butyl side chain presents a significant synthetic challenge but offers the potential to generate chiral molecules with defined stereochemistry.

One potential strategy involves the use of a chiral auxiliary. By introducing a chiral auxiliary onto the oxazole ring, for example, by converting the C-4 ester to a chiral amide, it may be possible to influence the stereochemical outcome of reactions on the C-2 butyl chain. For instance, a diastereoselective deprotonation of the butyl group using a chiral lithium amide base could be envisioned, followed by trapping with an electrophile to yield an enantiomerically enriched product.

Alternatively, if a prochiral center is created on the butyl chain (e.g., by introducing a double bond or a ketone), asymmetric reactions such as catalytic asymmetric hydrogenation or reduction could be employed to introduce a new stereocenter with high enantioselectivity. The development of such stereoselective transformations is an active area of research and would significantly enhance the synthetic utility of this compound.

Reactivity of the C-4 Carboxylate Ester Group

The ethyl ester at the C-4 position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and properties.

The ethyl ester of this compound can be readily converted into its corresponding carboxylic acid or other esters through standard organic reactions.

Hydrolysis: Base-catalyzed hydrolysis, typically using a strong base like sodium hydroxide (B78521) (NaOH) in a mixture of water and an organic solvent like ethanol, efficiently cleaves the ethyl ester to yield the sodium salt of 2-Butyloxazole-4-carboxylic acid. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to provide the free carboxylic acid. This transformation is fundamental for subsequent derivatization reactions.

Transesterification: This process involves converting the ethyl ester into a different ester (e.g., a methyl, benzyl, or tert-butyl ester). This is often achieved by reacting the starting ester with a different alcohol in the presence of an acid or base catalyst. Transesterification can be useful for altering the solubility, reactivity, or protecting group strategy of the molecule.

Once converted to its carboxylic acid form, the C4-position becomes a gateway for numerous other functionalizations.

Amidation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction typically requires an activating agent (e.g., DCC, EDC) or conversion of the carboxylic acid to a more reactive species like an acyl chloride. The resulting amides are often more stable than the parent ester and can introduce new biological activities or physical properties. Amidation is one of the most common derivatization reactions for carboxylic acids. nih.gov

Reduction: The C4-carboxylate ester can be reduced to the corresponding primary alcohol, (2-butyloxazol-4-yl)methanol. Powerful reducing agents like Lithium aluminum hydride (LAH) are highly effective for this transformation, readily reducing esters to alcohols. harvard.edu For more selective reductions where other functional groups might be present, Lithium borohydride (B1222165) can be used, as it reduces esters but is less reactive towards functional groups like amides or nitriles. harvard.edu

Table 1: Comparison of Reducing Agents for the C4-Ester Group

| Reducing Agent | Reactivity | Selectivity | Typical Conditions |

| Lithium aluminum hydride (LAH) | Very High | Low (reduces most carbonyls) | Anhydrous ether or THF |

| Lithium borohydride (LiBH₄) | High | Moderate (selective for esters over amides) | Ether, THF |

| Borane (BH₃) | Moderate | High (selective for carboxylic acids over esters) | THF, Dimethylsulfide |

Data sourced from general chemical principles of reducing agent reactivity. harvard.edu

The analysis of the carboxylic acid analogue, 2-Butyloxazole-4-carboxylic acid, by methods like liquid chromatography (LC) can be challenging due to poor chromatographic retention on reversed-phase columns and weak ionization in mass spectrometry (MS). nih.gov To overcome these issues, targeted chemical derivatization is employed. nih.gov By converting the carboxylic acid to a derivative with a chromophore, fluorophore, or a readily ionizable group, detection sensitivity and chromatographic performance can be significantly improved. nih.gov Amidation, as mentioned previously, is a very common strategy for this purpose. nih.gov For instance, reacting the carboxylic acid with a fluorescent amine would allow for highly sensitive detection using a fluorescence detector. This approach is crucial for quantitative analysis in complex matrices. nih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound

To build more complex molecular architectures, transition metal-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org To apply this reaction to this compound, a halogenated intermediate is required. The commercially available Ethyl 2-butyl-5-bromooxazole-4-carboxylate serves as an ideal precursor for such reactions. sigmaaldrich.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromooxazole, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

This strategy allows for the introduction of a wide variety of aryl or vinyl groups at the C5-position of the oxazole ring, significantly expanding the structural diversity of accessible derivatives. The reaction is known for its high functional group tolerance and can often be performed under relatively mild conditions. libretexts.orgbeilstein-journals.org

Table 2: Example Suzuki-Miyaura Reaction Scheme

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Ethyl 2-butyl-5-bromooxazole-4-carboxylate | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, or DMF/Water | Ethyl 2-butyl-5-aryloxazole-4-carboxylate |

This table represents a generalized Suzuki-Miyaura reaction based on established chemical principles. libretexts.orgbeilstein-journals.org

Other Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald–Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The functionalization of the oxazole core of this compound can be further extended beyond standard cross-coupling reactions to include a variety of other powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds. Among these, the Sonogashira and Buchwald-Hartwig reactions are of particular importance, offering pathways to introduce alkynyl and amino functionalities, respectively. These reactions typically require the presence of a suitable leaving group, such as a halogen or a triflate, on the oxazole ring. For a molecule like this compound, this would necessitate a precursor, for instance, a halogenated derivative at the C5 position.

The Sonogashira coupling , a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of C-C bond formation. wikipedia.orglibretexts.org Its application to oxazole derivatives has been well-documented, providing a direct route to alkynyl-substituted oxazoles. acs.orgacs.orgingentaconnect.com These reactions are generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Research on functionalized trifloyl oxazoles has demonstrated the feasibility of Sonogashira coupling, achieving good yields and compatibility with various functional groups. acs.orgacs.org This methodology has been successfully applied to the synthesis of disubstituted heterocycles. acs.org

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by creating a versatile method for the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for C-N bond formation. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and wide applicability of this reaction. youtube.com In the context of oxazole chemistry, the Buchwald-Hartwig amination allows for the introduction of primary and secondary amines onto the heterocyclic core, a significant transformation for the synthesis of pharmaceutically relevant compounds.

The following table summarizes representative conditions for Sonogashira and Buchwald-Hartwig reactions on oxazole systems, which are applicable to suitably functionalized precursors of this compound.

| Reaction | Catalyst System | Base | Solvent | Temperature | Key Findings |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N or 2,6-Lutidine | DMF or 1,4-Dioxane | Room Temp. to 65 °C | Efficient coupling of trifloyl oxazoles with terminal alkynes. acs.orgacs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ with phosphine ligands (e.g., BINAP) | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | Room Temp. to 110 °C | Broad scope for coupling primary and secondary amines with aryl halides. wikipedia.orgnih.gov |

Development of Catalytic Systems for Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. beilstein-journals.org For a molecule such as this compound, the C5 position represents a prime target for such transformations. Research in this area has led to the development of various catalytic systems capable of directly forming new bonds at this position.

Palladium-catalyzed direct arylation and alkenylation have been successfully applied to oxazole derivatives. organic-chemistry.org These methods often employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a suitable base and, in some cases, a ligand. organic-chemistry.orgmdpi.com Studies have shown that the regioselectivity of these reactions can be controlled, allowing for specific functionalization at either the C2 or C5 position of the oxazole ring. organic-chemistry.org For this compound, where the C2 and C4 positions are already substituted, direct functionalization would be anticipated to occur selectively at the C5-H bond.

Beyond palladium, other transition metals have been explored for the direct C-H functionalization of oxazoles. Copper-catalyzed systems have been developed for direct arylation, offering a more economical alternative to palladium. beilstein-journals.org Rhodium catalysts have also been investigated for their potential in directing C-H activation on azole-containing compounds. mdpi.com

The development of these catalytic systems opens up new avenues for the late-stage functionalization of complex molecules containing the this compound scaffold, allowing for the rapid generation of diverse analogues for various applications.

The table below details catalytic systems developed for the direct C-H functionalization of oxazoles.

| Reaction Type | Catalyst | Base/Additive | Solvent | Temperature | Position Functionalized |

|---|---|---|---|---|---|

| Direct Arylation | Pd(PPh₃)₄ | t-BuOLi | Dioxane | 120 °C | C2-position organic-chemistry.org |

| Direct Arylation | Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ | Various | 100-140 °C | C5-position organic-chemistry.org |

| Direct Arylation | CuI | LiOt-Bu | DMF | 110-135 °C | C2-position beilstein-journals.org |

| Direct Alkenylation | Pd(OAc)₂ | Cu(OAc)₂/NaOAc | DMF | 100 °C | C4-position mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Ethyl 2-Butyloxazole-4-carboxylate in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, specific signals corresponding to the ethyl ester, the butyl chain, and the oxazole (B20620) ring proton are expected. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to a triplet for the methyl (-CH₃) protons. The butyl group would show distinct signals for its four sets of protons, while the lone proton on the oxazole ring at position 5 would appear as a singlet in a characteristic downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Key expected signals include the carbonyl carbon of the ester group (highly deshielded, ~160-170 ppm), carbons of the oxazole ring (~120-160 ppm), and the various aliphatic carbons of the ethyl and butyl groups in the upfield region. ucalgary.ca The combination of ¹H and ¹³C NMR, often supported by 2D NMR experiments like HSQC and HMBC, allows for the complete and unambiguous assignment of the molecule's constitution.

While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be predicted based on its constituent parts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |

| Oxazole CH | ~8.2-8.5 | s | 1H | ~135-145 |

| Ester C=O | - | - | - | ~160-165 |

| Ester O-CH₂ -CH₃ | ~4.3-4.5 | q | 2H | ~60-62 |

| Ester O-CH₂-CH₃ | ~1.3-1.5 | t | 3H | ~14-15 |

| Oxazole-CH₂ - | ~2.8-3.0 | t | 2H | ~28-32 |

| Oxazole-CH₂-CH₂ - | ~1.7-1.9 | m | 2H | ~30-33 |

| -CH₂-CH₂ -CH₃ | ~1.4-1.6 | m | 2H | ~22-24 |

| -CH₂-CH₂-CH₃ | ~0.9-1.1 | t | 3H | ~13-14 |

| Oxazole C 2 | - | - | - | ~162-168 |

| Oxazole C 4 | - | - | - | ~140-150 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. The molecular formula is C₁₀H₁₅NO₃, corresponding to a molecular weight of approximately 197.11 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 197. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For an ester, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): A peak at m/z 152, corresponding to the [M - 45]⁺ fragment.

Loss of an ethyl radical (-C₂H₅): A peak at m/z 168, corresponding to the [M - 29]⁺ fragment.

Cleavage of the butyl side chain: Various fragments resulting from the loss of alkyl radicals (e.g., loss of propyl, [M - 43]⁺, leading to a peak at m/z 154).

McLafferty Rearrangement: A potential rearrangement involving the butyl chain could lead to a characteristic neutral loss.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of the elemental composition and ruling out other potential structures with the same nominal mass.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Significance |

| 197 | [C₁₀H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 168 | [M - C₂H₅]⁺ | Loss of ethyl group from ester |

| 152 | [M - OC₂H₅]⁺ | Loss of ethoxy group from ester |

| 154 | [M - C₃H₇]⁺ | Loss of propyl group from butyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peak is anticipated to be the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. libretexts.org The presence of both sp³ and sp² hybridized C-H bonds will also be evident.

Table 3: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | ~1725 - 1740 | Strong, Sharp |

| C-H Stretch | Aliphatic (Butyl, Ethyl) | ~2850 - 2960 | Medium to Strong |

| C-H Stretch | Aromatic-like (Oxazole Ring) | ~3100 - 3150 | Weak to Medium |

| C-O Stretch | Ester | ~1100 - 1300 | Strong |

| C=N Stretch | Oxazole Ring | ~1630 - 1660 | Medium |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the primary methods for assessing the purity of this compound and for its quantitative determination in mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase gradient, such as water and acetonitrile, would effectively separate the target compound from impurities. Detection is typically achieved using a UV detector, as the oxazole ring system is a chromophore that absorbs UV light. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given its expected volatility, this compound is also amenable to analysis by GC. nih.govnih.gov A capillary column with a non-polar or mid-polarity stationary phase would be suitable. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. For simultaneous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both retention time data for quantification and mass spectra for impurity identification. researchgate.net The choice between HPLC and GC often depends on the sample matrix, the nature of potential impurities, and the specific analytical goal.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

To date, the crystal structure of this compound has not been reported in public databases. However, analysis of related structures, such as ethyl 4H-pyran-4-one-2-carboxylate, demonstrates the power of this method. mdpi.com For such a molecule, X-ray analysis would definitively confirm the planarity of the oxazole ring and the specific spatial orientation of the butyl and ethyl carboxylate substituents relative to the ring. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Computational and Mechanistic Investigations of Ethyl 2 Butyloxazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of oxazole (B20620) derivatives. nih.gov These methods can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net

For a molecule like ethyl 2-butyloxazole-4-carboxylate, calculations would reveal the influence of the butyryl group at the C2 position and the ethyl carboxylate group at the C4 position on the electronic properties of the oxazole ring. The oxazole ring itself is an electron-rich heterocyclic system, but its reactivity is modulated by its substituents. tandfonline.comsemanticscholar.org All atoms in the oxazole ring are sp² hybridized and the ring is planar. tandfonline.comsemanticscholar.org The oxygen atom is highly electronegative, which affects the delocalization of the six π-electrons in the ring. tandfonline.comsemanticscholar.org

Conformational analysis, another aspect of quantum chemical calculations, identifies the most stable three-dimensional arrangement of the atoms. For this compound, this involves determining the preferred orientations of the flexible butyl and ethyl ester side chains relative to the rigid oxazole ring. These calculations help in understanding how the molecule might interact with its environment or with other molecules. The stability of oxazoles can be influenced by substituents; for instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, highlighting the importance of substituent effects. nih.gov

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | 8.0 to 9.0 eV |

Note: These values are illustrative and can vary significantly based on the specific substituents on the oxazole ring and the computational method used.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions, including the various methods used to synthesize oxazoles. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step.

For instance, the Robinson-Gabriel synthesis, a classic method for preparing oxazoles, involves the cyclization and dehydration of 2-acylamino ketones. acs.orgpharmaguideline.comslideshare.net Computational studies can model this process, confirming the proposed intermediates and calculating the activation energies for the cyclization and dehydration steps. Similarly, for the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), computational analysis can clarify the mechanism of ring formation. nih.gov

Other synthetic routes, such as those starting from N-propargylamides, have also been investigated computationally. mdpi.com These studies can propose plausible reaction mechanisms, for example, involving a Lewis acid-catalyzed activation of a triple bond followed by regioselective intramolecular cyclization. mdpi.com Understanding these mechanisms at a molecular level allows for the optimization of reaction conditions, such as temperature, catalyst, and solvent, to improve yields and selectivity. Computational results have been shown to be consistent with experimental findings in elucidating the mechanisms of oxazole formation. organic-chemistry.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Reactions

Building on mechanistic insights, computational methods can predict the reactivity and selectivity of reactions involving this compound. The calculated electronic structure (e.g., atomic charges, HOMO/LUMO distributions) reveals the most likely sites for electrophilic or nucleophilic attack. tandfonline.compharmaguideline.com

Regioselectivity: This refers to which position on the ring is most likely to react. For electrophilic substitution, reactions on the oxazole ring generally occur at the C5 position, especially when an electron-donating group is present. tandfonline.comsemanticscholar.org Nucleophilic substitution is rarer but is most likely at the C2 position, particularly if a good leaving group is present. tandfonline.compharmaguideline.com Computational studies on substituted oxazoles have helped to develop methods for direct arylation with high regioselectivity at either C2 or C5 by choosing appropriate ligands and solvents. organic-chemistry.org Lithiation, another common reaction, typically occurs at the most electron-deficient C2 position. pharmaguideline.comwikipedia.org

Stereoselectivity: When a reaction can form multiple stereoisomers, computational chemistry can predict which one will be the major product by calculating the energies of the different transition states leading to each isomer. nih.govnih.gov For reactions involving chiral oxazolines (related structures), the origins of stereoselectivity have been successfully studied using computational approaches. acs.org

Table 2: Predicted Influence of Substituents on Regioselectivity in Oxazole Reactions

| Position | Substituent Type | Predicted Favored Reaction | Rationale |

|---|---|---|---|

| C2 | Electron-donating (e.g., -Butyl) | Favors electrophilic attack at C5 | Increases electron density at C5. |

| C2 | Halogen (Leaving Group) | Favors nucleophilic attack at C2 | Halogen is a good leaving group, and C2 is electron-deficient. pharmaguideline.com |

| C4 | Electron-withdrawing (e.g., -COOEt) | Enhances susceptibility to nucleophilic attack at C2 | Further decreases electron density at the C2 position. pharmaguideline.com |

| C5 | Unsubstituted | Favored site for electrophilic attack | Generally the most electron-rich carbon in the ring. tandfonline.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (if applicable for general oxazole derivatives)

While specific docking studies on this compound are not widely reported, the oxazole scaffold is a common feature in many biologically active molecules. nih.govresearchgate.net Therefore, molecular docking and dynamics simulations are highly relevant for understanding the potential biological roles of general oxazole derivatives. growingscience.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (ligand), such as an oxazole derivative, when bound to a larger molecule, typically a protein or enzyme (target). nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's active site. nih.gov For example, docking studies have been used to investigate oxazole-containing compounds as potential anticancer agents by predicting their binding to targets like tubulin. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the ligand-target complex over time. These simulations provide a more dynamic picture, showing how the ligand and protein move and adjust to each other. MD can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies more accurately.

These computational approaches are crucial in drug discovery for screening virtual libraries of compounds, identifying potential drug candidates, and guiding the design of new molecules with improved potency and selectivity. nih.govresearchgate.netresearchgate.net

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds like this compound. bohrium.comscilit.com

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants of a molecule. researchgate.net By calculating the magnetic shielding around each nucleus in a given molecular geometry, a theoretical NMR spectrum can be generated. github.io This predicted spectrum can then be compared with the experimental spectrum to verify the proposed structure. scilit.com Discrepancies between theoretical and reported experimental shifts have even led to the revision of proposed structures for natural products. nih.gov Machine learning approaches are also being developed to predict NMR shifts with high accuracy. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, C-H stretch, C-N stretch). Comparing the calculated frequencies and intensities with an experimental IR spectrum helps in assigning the observed absorption bands to specific functional groups within the molecule. rsc.orgwiley.com

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for a Substituted Oxazole Moiety

| Atom Position | Functional Group | Typical Experimental δ (ppm) | Typical Predicted δ (ppm) (DFT) |

|---|---|---|---|

| C2 | C-N=C (attached to Butyl) | 160-165 | 162-167 |

| C4 | C=C-COOEt | 135-140 | 137-142 |

| C5 | O-C=C | 125-130 | 127-132 |

Note: Predicted values are highly dependent on the level of theory and basis set used for the calculation. A good correlation between experimental and predicted values is the primary goal. scilit.com

Strategic Applications of Ethyl 2 Butyloxazole 4 Carboxylate in Complex Organic Synthesis

Role as a Versatile Building Block for the Construction of Complex Organic Molecules

The structure of ethyl 2-butyloxazole-4-carboxylate makes it an excellent scaffold for the synthesis of complex organic molecules. The oxazole (B20620) ring itself is a key feature in many biologically active natural products and pharmaceutical compounds. The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, esters, and ketones. Furthermore, the oxazole ring can be modified through various organic reactions.

For instance, analogous compounds like ethyl 2-chlorooxazole-4-carboxylate have been shown to be versatile intermediates in the synthesis of substituted oxazoles. nih.gov These reactions often employ palladium-catalyzed cross-coupling reactions to introduce new substituents at various positions on the oxazole ring. nih.gov It is plausible that this compound could undergo similar transformations, allowing for the introduction of aryl, alkyl, or other functional groups at the 5-position, further increasing its molecular diversity. The butyl group at the 2-position also offers a lipophilic handle that can be crucial for modulating the solubility and biological activity of the resulting molecules.

The van Leusen reaction, a well-established method for oxazole synthesis, highlights the importance of substituted isocyanides and aldehydes as precursors. nih.gov This suggests that variations in the starting materials used to construct the oxazole ring of this compound could lead to a diverse range of analogs.

A summary of potential synthetic transformations of this compound is presented in the table below:

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Hydrolysis | aq. NaOH or LiOH, then H3O+ | 2-Butyloxazole-4-carboxylic acid | Intermediate for amide coupling |

| Amide Coupling | Carboxylic acid, amine, coupling agent (e.g., HATU, EDCI) | N-substituted-2-butyloxazole-4-carboxamides | Bioactive molecule synthesis |

| Reduction | LiAlH4 or other reducing agents | (2-Butyl-4-oxazolyl)methanol | Introduction of a primary alcohol |

| Cross-Coupling (at C5) | Halogenating agent (e.g., NBS), then Pd-catalyst and boronic acid | 5-Aryl-2-butyloxazole-4-carboxylates | Synthesis of complex biaryls |

Precursor in the Multi-Step Synthesis of Heterocyclic Scaffolds with Potential Advanced Applications

The utility of this compound extends to its role as a precursor in the multi-step synthesis of more complex heterocyclic scaffolds. The oxazole ring can serve as a linchpin in the assembly of fused ring systems or as a component in the synthesis of larger, more elaborate molecules. For example, the functional groups on the oxazole can be used to initiate cyclization reactions, leading to the formation of bicyclic or polycyclic heterocyclic systems.

The synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-aminooxazole-4-carboxylate, via Sandmeyer and Suzuki-Miyaura reactions, demonstrates how a substituted oxazole carboxylate can be elaborated into a more complex, fused heterocyclic system. researchgate.net A similar synthetic strategy could potentially be applied to this compound, opening pathways to novel quinoline-fused oxazoles.

Furthermore, the synthesis of oxazoles containing CF3-substituted alcohol units via tandem cycloisomerization/hydroxyalkylation from N-propargylamides showcases the ability to construct complex oxazoles with high potential for biological applications. mdpi.com This highlights the adaptability of the oxazole core in accommodating a variety of functional groups and participating in complex reaction cascades.

Design and Synthesis of Diverse Chemical Libraries

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is an attractive starting point for the creation of diverse libraries of small molecules. Its multiple points of diversification allow for the rapid generation of a large number of analogs.

High-throughput synthesis methodologies have been developed for the creation of libraries based on various heterocyclic scaffolds, including 1,2,4-oxadiazoles and 1,2,4-triazoles. rsc.org These methods often rely on the parallel synthesis of compounds in multi-well plates, where a common core is reacted with a diverse set of building blocks. The reactive handles on this compound, namely the ester and the potential for substitution on the oxazole ring, make it highly amenable to such parallel synthesis approaches. For instance, a library of amides could be readily prepared by reacting the corresponding carboxylic acid (derived from the ethyl ester) with a diverse panel of amines.

The high-throughput synthesis and screening of a library of random and gradient copoly(2-oxazoline)s further illustrates the application of combinatorial approaches to oxazole-related chemistry. nih.govacs.org

Application in Flow Chemistry and Automated Synthesis for High-Throughput Production

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The synthesis of oxazoles has been successfully adapted to flow chemistry conditions, enabling the high-throughput production of these important heterocycles. acs.orgnih.govresearchgate.net

A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been reported, demonstrating the potential for rapid on-demand synthesis of key building blocks and small exploratory libraries. acs.org Such a system could be envisioned for the derivatization of this compound, where the starting material is continuously fed into a reactor and mixed with various reagents to generate a library of products in a highly efficient manner. The rapid synthesis of oxazolines and their oxidation to oxazoles under flow conditions further underscores the feasibility of using this technology for the production of oxazole-containing compounds. nih.gov

The table below outlines a conceptual flow chemistry process for the derivatization of this compound:

| Process Step | Flow Reactor Module | Description |

| Hydrolysis | Packed-bed reactor with immobilized base | The ethyl ester is hydrolyzed to the carboxylic acid. |

| Amidation | Mixing coil with reagent injection | The carboxylic acid is mixed with an activating agent and a stream of a specific amine. |

| Purification | In-line purification column | The product stream is passed through a scavenger resin to remove excess reagents and byproducts. |

Potential as a Component in the Development of Functional Materials

The unique electronic and structural properties of the oxazole ring suggest that this compound and its derivatives could serve as valuable components in the development of functional materials. While direct applications of this specific compound in materials science are not yet widely reported, the broader class of oxazole-containing molecules has shown promise in various areas.

For instance, the synthesis of extended 2-substituted-4,5-diaryloxazoles has found applications in photochemistry and scintillation technology. nih.gov The photophysical properties of these molecules can be tuned by altering the substituents on the oxazole ring. It is conceivable that polymers or other materials incorporating the 2-butyloxazole-4-carboxylate motif could exhibit interesting fluorescence or other optical properties.

Furthermore, the incorporation of heterocyclic motifs, such as imidazoles and benzimidazoles, into functional materials is an active area of research. researchgate.net These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. By analogy, polymers or metal-organic frameworks (MOFs) containing the this compound unit could be designed to have specific electronic or catalytic functions. The synthesis of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles with anticancer activity also points towards the potential for developing bioactive materials based on the oxazole scaffold. biointerfaceresearch.com

Future Research Trajectories and Interdisciplinary Opportunities

Development of More Sustainable and Greener Synthetic Protocols for Ethyl 2-Butyloxazole-4-carboxylate

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For this compound, future research is expected to move beyond traditional synthesis paradigms, which often rely on harsh reagents and generate significant waste. Key areas of development include:

Electrochemical Synthesis: An emerging green chemistry approach involves the electrochemical synthesis of oxazoles. This can be achieved through a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. biotium.comnih.gov This method avoids the use of transition metals and harsh oxidants, offering a more sustainable alternative. biotium.comnih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govtandfonline.comresearchgate.net The application of microwave irradiation and ultrasound in the synthesis of oxazole (B20620) derivatives has been shown to be an efficient and eco-friendly approach. nih.govtandfonline.comresearchgate.netcbijournal.com

Catalytic Innovations: The development of novel catalysts is crucial for greener synthesis. This includes the use of metal-free catalysts, recyclable catalysts like magnetic nanoparticle-supported ionic liquids, and biocatalysts such as chitosan (B1678972) hydrogels. cbijournal.comresearchgate.net These catalysts can promote reactions under milder conditions and often with higher selectivity, minimizing by-product formation. cbijournal.comresearchgate.net

A comparative overview of conventional versus green synthetic approaches for oxazole synthesis is presented in the table below.

| Synthetic Approach | Conventional Methods | Greener Alternatives |

| Energy Source | Often requires prolonged heating under reflux. | Microwave irradiation, ultrasound, or electrochemical energy, leading to faster reactions and lower energy consumption. nih.govnih.govresearchgate.net |

| Reagents & Catalysts | May use stoichiometric amounts of hazardous reagents (e.g., PCl5, POCl3) and heavy metal catalysts. tandfonline.com | Employs catalytic amounts of recyclable or less toxic catalysts (e.g., supported ionic liquids, biocatalysts). cbijournal.comresearchgate.net |

| Solvents | Often relies on volatile and toxic organic solvents. | Utilizes greener solvents like water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net |

| Waste Generation | Can produce significant amounts of by-products and chemical waste. | Aims for higher atom economy and generates less waste, with water often being the only by-product. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the oxazole ring is known, there is considerable scope for discovering novel transformations and reactivity patterns, particularly for specifically substituted derivatives like this compound. Future research could focus on:

C-H Bond Activation: Direct functionalization of the oxazole core via C-H activation is a powerful strategy for creating molecular diversity without the need for pre-functionalized substrates. biotium.comnih.govnih.govtandfonline.comresearchgate.net Palladium-catalyzed direct arylation and alkenylation at various positions of the oxazole ring have been demonstrated and could be expanded to include a wider range of coupling partners. biotium.comnih.govresearchgate.net

Cycloaddition Reactions: The oxazole ring can participate in various cycloaddition reactions, acting as a diene or a dienophile, to construct more complex heterocyclic systems. cbijournal.comnih.govwikipedia.orgresearchgate.netmdpi.com Exploring the potential of this compound in [4+2], [2+2], and dipolar cycloaddition reactions could lead to the synthesis of novel scaffolds with interesting properties. cbijournal.comnih.govwikipedia.orgresearchgate.netmdpi.com

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the oxazole ring can be selectively opened and rearranged can provide access to other valuable heterocyclic structures. The Cornforth rearrangement of 4-acyloxazoles is a classic example that could be adapted for novel synthetic purposes. wikipedia.org

The following table summarizes potential novel reactions for the functionalization of this compound.

| Reaction Type | Description | Potential Outcome |

| Direct C-H Arylation/Alkenylation | Palladium- or copper-catalyzed coupling of the oxazole core with aryl or vinyl halides/pseudohalides. biotium.comnih.govresearchgate.net | Introduction of diverse substituents at the C5 position, and potentially at the butyl side chain, to create libraries of novel compounds. |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of the oxazole (as a diene) with a dienophile to form a six-membered ring, often with subsequent loss of a small molecule. nih.govwikipedia.org | Synthesis of substituted pyridines and other complex heterocyclic systems. |

| [2+2] Photocycloaddition | Reaction of the oxazole with an alkene under photochemical conditions to form a cyclobutane-fused system. wikipedia.orgresearchgate.netmdpi.com | Access to strained and unique molecular architectures. |

| Dipolar Cycloaddition | Reaction with a 1,3-dipole to form a five-membered heterocyclic ring. cbijournal.comwikipedia.org | Construction of novel bicyclic and spirocyclic compounds. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The synergy between organic chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules and reactions. For this compound, AI and machine learning (ML) can be leveraged in several ways:

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products and yields for a given set of reactants and conditions. nih.govnih.govresearchgate.net This can significantly reduce the number of trial-and-error experiments required to synthesize and functionalize this compound and its derivatives. nih.govnih.govresearchgate.net

Optimization of Reaction Conditions: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing by-products. nih.govcbijournal.comresearchgate.netresearchgate.netmdpi.com

De Novo Design of Derivatives: Generative AI models can be used to design novel oxazole derivatives with desired properties (e.g., specific biological activity, enhanced material properties). tandfonline.comresearchgate.netcbijournal.com These models can learn the underlying structure-property relationships from existing data and propose new molecules that have a high probability of success. tandfonline.comresearchgate.net

Predictive Toxicology: In silico tools can predict the potential toxicity of newly designed derivatives of this compound, allowing for the early deselection of potentially harmful compounds. tandfonline.com

The table below outlines some AI/ML approaches and their potential applications in the context of this compound.

| AI/ML Approach | Application | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (e.g., antiviral, anticancer) of novel derivatives based on their molecular structure. biotium.comresearchgate.netwikipedia.org | Accelerating the discovery of new drug candidates. |

| Supervised Learning (e.g., Neural Networks, Random Forest) | Predicting reaction yields and identifying optimal reaction conditions. biotium.comnih.govnih.gov | Improving the efficiency and sustainability of synthesis. |

| Generative Adversarial Networks (GANs) & Variational Autoencoders (VAEs) | Designing new oxazole derivatives with tailored properties. | Expanding the chemical space of functional molecules. |

| Natural Language Processing (NLP) | Extracting reaction information from the scientific literature to build large-scale reaction databases. | Enhancing the data foundation for predictive models. |

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique electronic and structural features of the oxazole ring suggest that this compound and its derivatives could find applications in a variety of interdisciplinary fields beyond their role as synthetic intermediates.

Materials Science: Oxazole-containing compounds have been investigated for their potential in developing novel materials. This includes their use as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the oxazole ring can contribute to the electroluminescent properties required for OLEDs.

Polymers: Incorporation of the oxazole moiety into polymer backbones can impart specific thermal, mechanical, and electronic properties.

Sensors: The oxazole ring can be part of a larger molecular framework designed to detect specific analytes through changes in fluorescence or other photophysical properties. mdpi.com

Chemical Biology: The oxazole scaffold is present in numerous natural products with diverse biological activities. mdpi.comresearchgate.netnih.govresearchgate.net This makes derivatives of this compound attractive for:

Fluorescent Probes: Oxazole-based dyes are used as nucleic acid stains and fluorescent probes for detecting reactive oxygen species like singlet oxygen. biotium.comnih.govnih.govresearchgate.netmdpi.com The substitution pattern of this compound could be modified to develop novel probes with specific targeting capabilities.

Bioactive Molecules: The oxazole ring is a key component of many antimicrobial, antiviral, and anticancer agents. researchgate.netcbijournal.commdpi.comnih.govresearchgate.net High-throughput screening of a library of derivatives of this compound could identify new therapeutic leads.

Peptidomimetics: The incorporation of oxazole rings into peptides can enhance their stability and enforce specific conformations, which is valuable for designing peptide-based drugs. mdpi.com

The following table highlights potential interdisciplinary applications for functionalized derivatives of this compound.

| Field | Potential Application | Rationale |

| Materials Science | Organic electronic materials (e.g., in OLEDs) | The conjugated oxazole ring can exhibit desirable photophysical and electronic properties. |

| Chemosensors | The oxazole moiety can act as a fluorophore in sensor molecules designed to detect metal ions or other species. mdpi.com | |

| Chemical Biology | Fluorescent labels for biomolecules | The inherent fluorescence of some oxazole derivatives can be harnessed for bio-imaging applications. biotium.comnih.govnih.gov |

| Scaffolds for drug discovery | The oxazole core is a proven pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. tandfonline.comresearchgate.netcbijournal.comnih.govresearchgate.net | |

| Building blocks for natural product synthesis | As an intermediate in the synthesis of more complex, biologically active natural products containing the oxazole motif. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-Butyloxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via regiocontrolled halogenation followed by palladium-catalyzed cross-coupling reactions. For example, ethyl 2-chlorooxazole-4-carboxylate can be functionalized at the 2-position using Suzuki-Miyaura coupling with butylboronic acid. Key factors include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF.

- Temperature: 80–100°C under inert atmosphere.

- Base: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

Yields vary (50–75%) depending on steric hindrance and electronic effects of substituents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying intermolecular interactions (e.g., hydrogen bonds between ester carbonyls and solvent molecules). For example, intramolecular H-bonding in similar oxazole derivatives stabilizes planar conformations .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.11).

Advanced Research Questions

Q. How can regioselectivity challenges in oxazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity at the 2- or 5-position of oxazole derivatives depends on:

- Halogenation protocols : Electrophilic chlorination (e.g., NCS in DMF) favors the 2-position due to steric accessibility.

- Coupling strategies : Buchwald-Hartwig amination or Negishi coupling for nitrogen-directed substitution. Computational DFT studies (e.g., using Gaussian) predict electron density distribution to guide reagent selection .

- Example: Ethyl 2-chlorooxazole-4-carboxylate reacts with butyllithium at −78°C to avoid ring-opening side reactions .

Q. What computational methods predict the reactivity and stability of this compound in solution?

- Methodological Answer :

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to assess HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in ethyl lactate) to study hydrogen-bonding networks and aggregation behavior. MD trajectories reveal free volume (VF) changes affecting diffusion rates .

- Table : Key computational parameters for stability analysis:

| Parameter | Value/Model | Relevance |

|---|---|---|

| Dielectric constant (ε) | 4.3 (ethyl acetate) | Solvent polarity effects |

| Activation energy (Eₐ) | 25–30 kJ/mol | Viscosity-temperature dependence |

| H-bond energy (E(2)) | 5–10 kcal/mol | Intermolecular stabilization |

Q. How do conflicting crystallographic and spectroscopic data for oxazole derivatives inform structural reassessment?

- Methodological Answer : Discrepancies arise when:

- X-ray vs. NMR : Crystal packing forces may distort bond angles vs. solution-phase NMR data. For example, torsional angles in the solid state (84.59° between phenyl rings) may differ from solution conformers .

- Mitigation : Use variable-temperature NMR to probe dynamic effects or refine SHELXL constraints with anisotropic displacement parameters. Cross-validate with IR (e.g., ester C=O stretch at 1710–1740 cm⁻¹) .

Data Contradiction Analysis